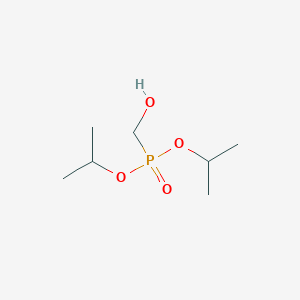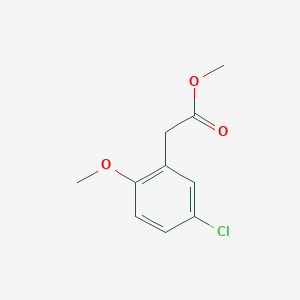![molecular formula C10H16O3 B1600780 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid CAS No. 773-34-2](/img/structure/B1600780.png)
4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid
Übersicht
Beschreibung
4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid is a chemical compound with the CAS Number: 773-34-2 . It has a molecular weight of 184.24 and its IUPAC name is 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid can be represented by the InChI code: 1S/C10H16O3/c1-13-10-5-2-9(3-6-10,4-7-10)8(11)12/h2-7H2,1H3,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid is a solid at room temperature . Its molecular formula is C10H16O3 .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic Acid Applications
4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.
Metal–Organic Frameworks (MOFs): MOFs are structures composed of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional networks. 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid can be used as a linker in the creation of MOFs due to its rigid bicyclic structure and functional groups that allow for strong coordination bonds . These MOFs can be designed to be transparent, which is beneficial for studying molecules in confined spaces .
Enantioselective Synthesis: The compound plays a crucial role in the enantioselective synthesis of bicyclo[2.2.2]octane derivatives. These derivatives are significant due to their presence in various natural products and pharmaceuticals . The enantioselective process mediated by an organic base allows for the production of these compounds with high yields and excellent enantioselectivities .
Solid Solvents: In the field of material science, 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid can be utilized to create solid solvents. These solvents can offer alternative methods for the study of reactions and processes that typically occur in liquid solvents .
Organic Synthesis: This compound is a versatile intermediate in organic synthesis. It can be used to synthesize a wide range of complex molecules, including natural products and potential drug candidates. Its rigid structure provides a scaffold that can introduce stereochemical complexity into the synthesized molecules .
Molecular Rotors: The unique structure of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid makes it an ideal candidate for the construction of molecular rotors. These rotors can be used to study dynamic processes at the molecular level and have potential applications in nanotechnology .
Antibacterial Agents: Research has shown that bicyclic structures similar to 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid are found in antibiotics like platencin. These compounds exhibit broad-spectrum antibacterial activity against Gram-positive pathogens, making them valuable in the development of new antibacterial agents .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methoxybicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-13-10-5-2-9(3-6-10,4-7-10)8(11)12/h2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBDAPLFRGILPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCC(CC1)(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509342 | |
| Record name | 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid | |
CAS RN |
773-34-2 | |
| Record name | 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B1600702.png)








![1,3,5-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B1600719.png)
